Antcin A

Beschreibung

This compound is a natural product found in Taiwanofungus camphoratus with data available.

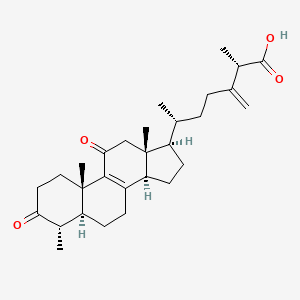

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18+,19+,21-,22+,23+,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSUWKBKPMVEBO-QNMMDLTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659014 | |

| Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163597-24-8 | |

| Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of Antcin A from Antrodia camphorata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a prominent triterpenoid (B12794562) compound isolated from the fruiting bodies of Antrodia camphorata, a medicinal mushroom native to Taiwan.[1] For centuries, Antrodia camphorata has been used in traditional medicine for a variety of ailments, and modern scientific investigation has begun to elucidate the pharmacological activities of its bioactive constituents.[1] Among these, this compound has demonstrated a range of biological effects, including potent anti-inflammatory and anticancer activities.[2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of this compound and related compounds from Antrodia camphorata.

Table 1: Cytotoxicity of Antcins in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Citation |

| This compound | A549 | Lung Cancer | Significant cytotoxicity at 80 µM | 48 and 72 | [3] |

| Antcin B | HepG2 | Liver Cancer | Induces apoptotic cell death | Not specified | [4] |

| (S)-Antcin C | HepG2 | Liver Cancer | 14.5 µg/mL | Not specified | [3] |

| (S)-Antcin C | MCF-7 | Breast Cancer | 12.8 µg/mL | Not specified | [3] |

| Antcin H | 786-0 | Renal Carcinoma | 170 µM | 48 | [5] |

| Antcin K | Hep 3B | Liver Cancer | 80-125 µM (significant reduction in viability) | 48 | [6] |

| Methyl antcinate A | Various | Various Cancers | Potent cytotoxic activities | Not specified | [7] |

Table 2: Anti-inflammatory Activity of this compound

| Activity | Model System | Concentration | Effect | Citation |

| Glucocorticoid Receptor (GR) Nuclear Translocation | A549 cells | 10 µM | Induces nuclear migration of GR | [8][9] |

| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Human Rheumatoid Synovial Fibroblasts (by Antcin K) | 0.3, 1, 3, 10 µM | Dose-dependent reduction in mRNA and protein expression | [10] |

| Inhibition of Pro-inflammatory Cytokines (IL-6, TNF-α) | Human Gingival Fibroblasts (LPS-induced, by Antcin K) | Not specified | Significant reduction in cytokine levels | [11] |

Key Biological Activities and Signaling Pathways

Anti-inflammatory Activity via Glucocorticoid Receptor Mimicry

This compound exhibits significant anti-inflammatory effects by mimicking glucocorticoids.[2][8] It binds to the cytosolic glucocorticoid receptor (GR), leading to the dissociation of heat-shock proteins (HSP). The this compound/GR complex then dimerizes and translocates into the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes. This interaction ultimately suppresses the expression of pro-inflammatory proteins and enhances the expression of anti-inflammatory proteins.[1][8]

This compound Glucocorticoid Receptor Signaling Pathway

Anticancer Activity

This compound and its derivatives exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms for this activity include the induction of apoptosis and the inhibition of cell proliferation and invasion.

Several studies have shown that antcins can induce apoptosis in cancer cells. For instance, Antcin K has been reported to induce apoptosis in human hepatoma cells through mechanisms involving mitochondrial and endoplasmic reticulum stress.[12] Antcin C has been shown to protect liver cells from oxidative stress-induced apoptosis via an Nrf2-dependent mechanism.[7][13]

Antcin H has been demonstrated to inhibit the growth, migration, and invasion of human renal carcinoma cells.[5] This is achieved in part by downregulating matrix metalloproteinase-7 (MMP-7) expression through the suppression of the FAK-ERK-C/EBP-β/c-Fos signaling pathways.[5]

Modulation of Key Signaling Pathways

The biological activities of this compound and related compounds are mediated through the modulation of several key signaling pathways.

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. Antcin K has been shown to suppress the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.[10][11][15]

This compound Modulation of the NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] This pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK.[16] Antrocin, another compound from Antrodia camphorata, has been shown to inhibit the PI3K/AKT and MAPK signaling pathways.[18]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Antcin K has been demonstrated to inhibit the activation of PI3K, Akt, and mTOR, contributing to its anticancer effects in chondrosarcoma cells.[19]

Experimental Protocols

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the methodology for assessing the effect of this compound on the NF-κB signaling pathway by analyzing the expression and phosphorylation status of key proteins.[5][14][20]

a. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

b. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

c. SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

e. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.[2][21]

a. Cell Preparation:

-

Seed cells in a culture plate and treat with different concentrations of this compound for the desired time.

-

Include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent as a positive control.

-

Harvest both adherent and floating cells.

b. Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

c. Incubation:

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

d. Flow Cytometry Analysis:

-

Add 1X Annexin-binding buffer to each sample.

-

Analyze the cells immediately by flow cytometry.

-

Discriminate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the biological activity of this compound.

General Experimental Workflow for this compound Research

Conclusion

This compound, a key bioactive compound from Antrodia camphorata, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anticancer properties. Its mechanisms of action involve the modulation of critical signaling pathways, including the glucocorticoid receptor, NF-κB, and PI3K/Akt/mTOR pathways. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this compound in various diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals to facilitate future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. innoprot.com [innoprot.com]

- 7. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneonline.com [geneonline.com]

- 12. Antcin K, an active triterpenoid from the fruiting bodies of basswood cultivated Antrodia cinnamomea, induces mitochondria and endoplasmic reticulum stress-mediated apoptosis in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MAPK signaling pathway | Abcam [abcam.com]

- 17. cusabio.com [cusabio.com]

- 18. researchgate.net [researchgate.net]

- 19. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bosterbio.com [bosterbio.com]

Antcin A as a Glucocorticoid Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antcin A, a steroid-like compound isolated from the medicinal mushroom Antrodia camphorata, and its function as a glucocorticoid receptor (GR) agonist. It details the molecular mechanism, presents comparative quantitative data, outlines key experimental protocols, and discusses the structure-activity relationship that governs its selective action.

Introduction: The Anti-Inflammatory Potential of this compound

Glucocorticoids are a cornerstone in anti-inflammatory therapy, exerting their effects by binding to and activating the glucocorticoid receptor (GR).[1] This receptor, a member of the nuclear receptor superfamily, acts as a ligand-dependent transcription factor that regulates a wide array of genes, particularly those involved in suppressing inflammatory responses.[1][2][3] this compound, a triterpenoid (B12794562) from Antrodia camphorata, has emerged as a promising natural compound that mimics the action of glucocorticoids.[1][4][5] Its structural similarity to steroids allows it to function as a GR agonist, initiating a signaling cascade that leads to the suppression of inflammation.[1][6] This guide explores the scientific basis for this compound's activity, providing a technical resource for its study and potential therapeutic development.

Molecular Mechanism of Action

The anti-inflammatory effect of this compound is attributed to its ability to activate the glucocorticoid receptor signaling pathway in a manner analogous to endogenous and synthetic glucocorticoids.[1][4][5][6] The proposed mechanism involves a multi-step process beginning with its entry into the cell and culminating in the modulation of gene expression.

The key steps are as follows:

-

Cellular Entry: Due to its lipophilic, steroid-like structure, this compound readily diffuses across the cell membrane into the cytoplasm.[1][5]

-

GR Binding: In the cytoplasm, this compound binds to the inactive glucocorticoid receptor, which is part of a multiprotein chaperone complex including heat-shock proteins (HSP).[1][5][7]

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the chaperone complex.[1][5]

-

Dimerization: The activated this compound/GR complexes then form homodimers.[1][5]

-

Nuclear Translocation: The this compound/GR dimer translocates from the cytoplasm into the nucleus.[1][4][5]

-

GRE Binding: Within the nucleus, the dimer binds to specific DNA sequences known as glucocorticoid responsive elements (GREs) in the promoter regions of target genes.[1][2][5]

-

Transcriptional Regulation: The binding of the this compound/GR complex to GREs modulates the transcription of target genes, leading to the suppression of pro-inflammatory protein expression and the enhancement of anti-inflammatory protein expression.[1][5]

Quantitative Data: Comparative Efficacy

The primary method for quantifying the GR agonist activity of this compound has been the determination of the minimal concentration required to induce the nuclear translocation of the receptor. This provides a direct measure of receptor activation. Studies have compared this compound's efficacy to that of cortisone (B1669442) (a natural glucocorticoid) and dexamethasone (B1670325) (a potent synthetic glucocorticoid).

| Compound | Type | Minimal Concentration for GR Nuclear Translocation |

| This compound | Natural Triterpenoid | 10.0 µmol/L[1][4][5] |

| Cortisone | Natural Glucocorticoid | 1.0 µmol/L[1][4][5] |

| Dexamethasone | Synthetic Glucocorticoid | 0.1 µmol/L[1][4][5] |

These results demonstrate that while this compound is a functional GR agonist, it has a lower potency compared to traditional glucocorticoids, requiring a 10-fold higher concentration than cortisone and a 100-fold higher concentration than dexamethasone to trigger the same initial activation step.[1] These findings are consistent with simulated binding affinity scores from molecular docking studies.[1][4][5]

Experimental Protocols

The following sections detail the methodologies used to establish this compound as a GR agonist.

This immunofluorescence-based assay visually confirms the activation and subsequent migration of GR from the cytoplasm to the nucleus upon ligand binding. The human lung carcinoma cell line A549 is commonly used as it expresses GR.[6]

Objective: To visualize and determine the minimal concentration of this compound required to induce GR translocation into the nucleus.

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound, Dexamethasone (positive control), Cortisone

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-Glucocorticoid Receptor antibody

-

Secondary antibody: Fluorescently-labeled secondary antibody (e.g., FITC-conjugated)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture A549 cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.

-

Treatment: Replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM), dexamethasone (0.1 µM), or cortisone (1 µM). Include a vehicle-only control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours).

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash again with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-GR antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Microscopy: Wash the coverslips, mount them on microscope slides, and visualize using a fluorescence microscope. Capture images of the GR (green fluorescence) and nuclei (blue fluorescence).

-

Analysis: In untreated cells, GR fluorescence will be diffuse throughout the cytoplasm. In treated cells, positive GR translocation is indicated by the co-localization of green and blue fluorescence, resulting in a bright signal within the nucleus.

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand (this compound) to a target protein (GR). This technique provides insights into the molecular interactions that stabilize the ligand-receptor complex.

Objective: To model the interaction between this compound and the ligand-binding domain of the glucocorticoid receptor to understand the structural basis of its agonist activity.

Procedure:

-

Protein Structure Preparation: Obtain the 3D crystal structure of the human glucocorticoid receptor's ligand-binding domain (LBD) from a protein database (e.g., Protein Data Bank - PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Structure Preparation: Generate the 3D structures of this compound and other relevant ligands (e.g., dexamethasone, Antcin B, C, H, K). Optimize their geometry and assign charges using computational chemistry software.

-

Binding Site Definition: Identify the ligand-binding pocket within the GR LBD. This is typically defined as the region occupied by the co-crystallized ligand or identified by pocket-finding algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to systematically place the ligand (this compound) in various positions and orientations within the defined binding site.

-

Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for each pose, estimating the binding energy. The pose with the lowest energy score is considered the most likely binding mode.

-

Interaction Analysis: Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the GR binding pocket.

-

Comparative Analysis: Repeat the process for other antcins and control glucocorticoids to compare their binding modes and affinities, providing a rationale for differences in their biological activity.

Structure-Activity Relationship (SAR)

A key finding is the selectivity of GR activation for this compound over other major antcins (B, C, H, and K) isolated from Antrodia camphorata.[1][4][5] Incubation with Antcins B, C, H, and K does not lead to the migration of the glucocorticoid receptor into the nucleus.[1][4][5]

Molecular modeling provides a structural explanation for this selectivity.[1][4][5] The binding cavity of the glucocorticoid receptor contains a critical hydrophobic region.[1][5] In both this compound and classic glucocorticoids, the carbon at position 7 (C-7) is exposed to this hydrophobic area, allowing for a stable interaction.[1][4][5] In contrast, Antcins B, C, H, and K all possess a hydrophilic hydroxyl group attached to C-7.[1][5][8] This hydrophilic group is presumed to cause steric and electronic repulsion when it approaches the hydrophobic pocket of the GR, thereby preventing stable binding and subsequent receptor activation.[1][4][5] This highlights the crucial role of the hydrophobic character at C-7 for GR agonism within the antcin family of compounds.

Conclusion

The evidence strongly supports the classification of this compound as a functional, direct agonist of the glucocorticoid receptor. It mimics the action of glucocorticoids by binding to the cytosolic GR, inducing its nuclear translocation, and presumably modulating gene expression to produce an anti-inflammatory effect.[1][4][5] While its potency is lower than that of dexamethasone and cortisone, its activity is specific and structurally defined. The detailed protocols and mechanistic understanding presented in this guide provide a foundation for further research into this compound and its potential development as a selective glucocorticoid receptor modulator for inflammatory disorders.

References

- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound contributs to anti-inflammatory effect of Niuchangchih (Antrodia camphorata) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound A, a Selective Glucocorticoid Receptor Modulator, Enhances Heat Shock Protein Hsp70 Gene Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Antcin A in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention in oncological research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of this compound's role in inducing apoptosis in cancer cells. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound and its related compounds have been evaluated across various human cancer cell lines. The following tables summarize the quantitative data from these studies, providing insights into the compound's potency and efficacy.

Table 1: Cytotoxicity of this compound and Related Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| This compound | A549 | Lung Cancer | ~10 | Not Specified |

| Antcin H | 786-0 | Renal Carcinoma | 170 | 48 |

Note: Data for this compound is limited in publicly available literature. The IC50 value for A549 cells is an approximation based on the minimal concentration required to induce nuclear migration of the glucocorticoid receptor, a mechanism related to its anti-inflammatory effects which may contribute to its anti-cancer properties.[1]

Table 2: Induction of Apoptosis by Antcin Compounds

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Assay Method |

| EACG (contains this compound) | Huh-7 | 50 µg/ml | 65 | Annexin V/PI Staining |

EACG is an ethanolic extract of Antrodia cinnamomea cocultivated with ginger, which contains this compound among other active compounds.[2]

Table 3: Modulation of Apoptosis-Related Proteins by Antcin Compounds

| Compound | Cell Line | Protein | Change in Expression | Method |

| Antcin K | Hep 3B | Bax | Increased | Western Blot |

| Antcin K | Hep 3B | Bcl-2 | Decreased | Western Blot |

| Antcin K | Hep 3B | Cleaved Caspase-3 | Increased | Western Blot |

| Antcin K | Hep 3B | Cleaved PARP | Increased | Western Blot |

Note: While this data is for Antcin K, it is indicative of the likely mechanism for this compound, which involves the modulation of the Bcl-2 family proteins and activation of the caspase cascade.

Signaling Pathways in this compound-Induced Apoptosis

This compound and its analogs induce apoptosis through a multi-faceted approach, primarily engaging the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

Intrinsic Apoptotic Pathway

The intrinsic pathway is a major mechanism through which this compound exerts its pro-apoptotic effects. The sequence of events is as follows:

-

Induction of Oxidative Stress: this compound treatment can lead to an increase in ROS within the cancer cell.

-

Mitochondrial Membrane Permeabilization: Elevated ROS levels disrupt the mitochondrial membrane potential.

-

Regulation by Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, Huh-7, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) dissolution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 7 x 10⁵ cells per well in 6-well plates and incubate for 16-24 hours. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[2]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL reagent. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines. Its mechanism of action primarily involves the induction of oxidative stress and the subsequent activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and related compounds. Further research, particularly studies providing more extensive quantitative data on this compound's effects across a broader range of cancer types, is warranted to fully elucidate its therapeutic potential and advance its development as a novel oncological therapy.

References

- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Antcin A in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Antcin A and its analogues in various animal models. This compound, a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-Cancer Efficacy

This compound and its related compounds, often referred to as Antcins, have demonstrated significant anti-tumor effects across a range of cancer types in vivo. These studies highlight their potential as novel therapeutic agents.

Breast Cancer

Antrocin, a bioactive component structurally related to the Antcin family, has shown promising results in suppressing breast cancer progression. In a mouse xenograft model, treatment with antrocin led to a notable reduction in tumor growth.[1]

Table 1: Efficacy of Antrocin in a Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage & Administration | Key Findings | Reference |

| Mouse Xenograft | MDA-MB-231 | Antrocin | Not specified in abstract | Suppression of tumorigenesis and stemness properties. | [1] |

A typical experimental workflow for evaluating the efficacy of compounds like Antrocin in a breast cancer xenograft model is as follows:

Antrocin's anti-cancer effects in breast cancer models are associated with the downregulation of key oncogenic and stemness markers. The proposed mechanism involves the inhibition of the β-catenin, Notch1, and Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and maintenance of cancer stem cell-like properties.[1]

Lymphoma

Antcin H has been shown to enhance the efficacy of chemotherapy in a lymphoma animal model. When combined with a low dose of methotrexate (B535133) (MTX), Antcin H significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. This suggests a synergistic effect and the potential of Antcin H as an adjuvant therapy.[2]

Table 2: Efficacy of Antcin H in a Lymphoma Animal Model

| Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Tumor-bearing mice | Not specified | Antcin H + low-dose Methotrexate (MTX) | Significant suppression of tumor growth and prolonged survival. | [2] |

The anti-lymphoma activity of Antcin H is linked to its ability to inhibit the JAK/STAT signaling pathway, which is often constitutively activated in Epstein-Barr virus (EBV)-infected lymphoma cells. By blocking this pathway, Antcin H induces apoptosis in the cancer cells.[2]

Renal Cancer

In vitro studies have shown that Antcin H can inhibit the growth, migration, and invasion of human renal carcinoma cells. The mechanism of action involves the inactivation of several signaling pathways related to cell adhesion and metastasis.[3]

Table 3: In Vitro Efficacy of Antcin H in Renal Cancer Cells

| Cell Line | Treatment Concentration | Key Findings | Reference |

| 786-0 (Human Renal Carcinoma) | <100 µM (non-cytotoxic) | Suppression of migration and invasion. | [3] |

Antcin H's anti-invasive effect in renal cancer cells is attributed to the suppression of the FAK-ERK-C/EBP-β/c-Fos signaling axis, leading to the downregulation of Matrix Metalloproteinase-7 (MMP-7), an enzyme crucial for cancer cell invasion.[3]

Hepatoprotective and Anti-inflammatory Efficacy

Antcins have also been extensively studied for their protective effects against liver injury and their potent anti-inflammatory properties.

Liver Protection

Antcin C has demonstrated significant hepatoprotective effects in a mouse model of acute liver injury induced by 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). Pretreatment with Antcin C protected liver cells from oxidative stress and cell death.[4][5][6]

Table 4: Efficacy of Antcin C in an AAPH-Induced Liver Injury Model

| Animal Model | Inducing Agent | Treatment | Dosage & Administration | Key Findings | Reference |

| Male ICR Mice | AAPH | Antcin C | 12.5, 50, or 100 mg/kg, i.p. for 5 days | Significant protection from hepatic injury, reduction in ALT and AST levels. | [4][5][6] |

The following protocol outlines the key steps in the AAPH-induced liver injury model used to evaluate Antcin C.

-

Animal Model: Four-week-old male ICR mice.[4]

-

Acclimatization: Standard laboratory conditions for at least one week.

-

Grouping: Mice are divided into control and treatment groups.

-

Treatment:

-

Induction of Injury: On the final day of treatment, mice are administered a single i.p. injection of AAPH (80 mg/kg b.w.).[7]

-

Endpoint Analysis: 16 hours post-AAPH injection, mice are euthanized, and blood and liver tissues are collected for biochemical and immunohistochemical analysis.[4]

The hepatoprotective effect of Antcin C is mediated by the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Antcin C promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO-1, thereby protecting cells from oxidative damage. This activation is mediated by JNK1/2 and PI3K.[4][5][6]

Anti-inflammation

This compound exerts its anti-inflammatory effects by mimicking glucocorticoids. It binds to the glucocorticoid receptor (GR), leading to its translocation into the nucleus, where it can suppress the expression of pro-inflammatory genes.[8][9]

Table 5: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Assay | Key Findings | Reference |

| A549 (Human Lung Cancer) | Glucocorticoid Receptor (GR) Nuclear Translocation | This compound induces nuclear migration of GR. | [8] |

The proposed anti-inflammatory mechanism of this compound involves the following steps:

-

This compound diffuses across the cell membrane.

-

It binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat-shock proteins (HSP).

-

The this compound/GR complex dimerizes and translocates into the nucleus.

-

The complex binds to glucocorticoid responsive elements (GREs) on target genes.

-

This leads to the suppression of pro-inflammatory gene expression and the enhancement of anti-inflammatory gene expression.[9]

Conclusion

The in vivo and in vitro studies summarized in this guide provide compelling evidence for the therapeutic potential of this compound and its analogues. Their efficacy in various cancer models, coupled with their hepatoprotective and anti-inflammatory properties, underscores their significance as lead compounds for further drug development. The detailed experimental protocols and elucidated signaling pathways presented here offer a solid foundation for researchers and scientists to design future studies and explore the full clinical potential of these remarkable natural products. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. Antrocin, a bioactive component from Antrodia cinnamomea, suppresses breast carcinogenesis and stemness via downregulation of β-catenin/Notch1/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antcin-H Isolated from Antrodia cinnamomea Inhibits Renal Cancer Cell Invasion Partly through Inactivation of FAK-ERK-C/EBP- β/c-Fos-MMP-7 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetic Profile of Antcin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific quantitative pharmacokinetic data for Antcin A (such as Cmax, Tmax, AUC, half-life, and bioavailability) from dedicated in vivo studies in animal models or humans is not extensively available in the public domain. This guide provides a comprehensive overview based on the known chemical properties of this compound, its established mechanisms of action, and pharmacokinetic data from structurally related triterpenoids. The experimental protocols and data tables are presented as representative examples to guide future research and development.

Introduction

This compound is a steroid-like triterpenoid (B12794562) isolated from the fruiting bodies of the rare medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus). This compound, along with other antcins, is believed to be responsible for many of the therapeutic effects attributed to this fungus, which has been traditionally used in Taiwanese folk medicine for a variety of ailments, including liver diseases, inflammation, and cancer. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a technical overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound, details representative experimental protocols for its study, and visualizes its known signaling pathway.

Predicted Pharmacokinetic Profile of this compound

Based on its lipophilic and steroid-like structure, this compound is predicted to exhibit pharmacokinetic properties characteristic of other similar natural compounds.

-

Absorption: Due to its lipophilic nature, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration, likely through passive diffusion across the intestinal epithelium. The rate and extent of absorption may be influenced by food intake, particularly high-fat meals, which can enhance the absorption of lipophilic compounds.

-

Distribution: Following absorption, this compound is anticipated to distribute extensively into tissues due to its high lipophilicity. It is likely to bind to plasma proteins, such as albumin, which will influence its volume of distribution and half-life. Its ability to mimic glucocorticoids suggests potential accumulation in tissues expressing the glucocorticoid receptor.

-

Metabolism: The metabolism of this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways for triterpenoids include oxidation (hydroxylation) and subsequent conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate excretion.

-

Excretion: The metabolites of this compound, being more polar than the parent compound, are expected to be eliminated from the body primarily through the biliary and renal routes. The exact contribution of each pathway remains to be determined.

Quantitative Pharmacokinetic Parameters (Representative)

While specific data for this compound is unavailable, the following table outlines the key pharmacokinetic parameters that should be determined in preclinical and clinical studies. For illustrative purposes, hypothetical data for a similar triterpenoid after oral administration in rats is presented.

| Pharmacokinetic Parameter | Symbol | Definition | Representative Value (Hypothetical) |

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. | 150 ng/mL |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | 2.5 hours |

| Area Under the Curve | AUC(0-t) | The total drug exposure over a specified time interval. | 850 ng*h/mL |

| Elimination Half-Life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | 8 hours |

| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 40% |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 25 L/kg |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | 3 L/h/kg |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the pharmacokinetic profile of this compound. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A fasting period of 12 hours is typical before drug administration.

-

Drug Formulation and Administration: this compound can be dissolved in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline for intravenous (IV) administration, or suspended in a 0.5% carboxymethylcellulose solution for oral (PO) gavage.

-

Dosing: For a preliminary study, a single dose of 5 mg/kg for IV administration and 20 mg/kg for PO administration can be used.

-

Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

Analytical Method for Quantification of this compound in Plasma

-

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.

-

Sample Preparation: A protein precipitation method is typically employed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

-

Signaling Pathway and Experimental Workflow Visualization

Glucocorticoid Receptor Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by mimicking glucocorticoids.[1] It binds to the cytosolic glucocorticoid receptor (GR), leading to its activation and translocation into the nucleus, where it regulates gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound in a rodent model.

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent due to its potent biological activities. However, a thorough understanding of its pharmacokinetic profile is a prerequisite for its successful clinical development. This guide has outlined the predicted ADME properties of this compound, provided representative experimental protocols for its investigation, and visualized its primary signaling pathway.

Future research should focus on conducting rigorous in vivo pharmacokinetic studies in various animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability. Furthermore, detailed metabolism studies are necessary to identify the major metabolites and the enzymes involved in their formation. This information will be critical for assessing potential drug-drug interactions and for designing safe and effective dosing regimens for human clinical trials.

References

Antcin A: A Novel Phytosterol with Therapeutic Potential in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, present a significant global health challenge. Current therapeutic strategies often rely on broad immunosuppressants, which can have substantial side effects. This has spurred the search for novel, targeted therapies with improved safety profiles. Antcin A, a steroid-like triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus), has emerged as a promising candidate due to its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential in autoimmune diseases, focusing on its mechanism of action, preclinical evidence, and detailed experimental methodologies.

Core Mechanism of Action: Glucocorticoid Mimicry and Receptor Agonism

The primary anti-inflammatory mechanism of this compound is attributed to its structural similarity to glucocorticoids, allowing it to function as an agonist for the glucocorticoid receptor (GR).[3] Glucocorticoids are potent anti-inflammatory agents that regulate the immune system by binding to the cytosolic GR.[4] Like endogenous and synthetic glucocorticoids, this compound leverages this pathway to exert its effects.

The proposed mechanism involves several key steps[1][4]:

-

Cellular Entry: Due to its lipophilic nature, this compound passively diffuses across the cell membrane into the cytoplasm.

-

GR Binding: In the cytosol, this compound binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat-shock proteins (HSPs).

-

GR Activation & Translocation: Ligand binding induces a conformational change in the GR, causing its dissociation from the HSP complex. This activated this compound/GR complex then dimerizes.

-

Nuclear Translocation: The this compound/GR dimer translocates from the cytoplasm into the nucleus.

-

Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid responsive elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Effect: This binding modulates gene transcription, leading to the suppression of pro-inflammatory genes (e.g., cytokines, chemokines) and the enhancement of anti-inflammatory genes.

Data Presentation: GR Activation Efficacy

Studies have quantified the concentration of this compound required to induce the nuclear migration of GR, comparing it with known glucocorticoids.

| Compound | Minimal Concentration for GR Nuclear Migration (µmol/L) |

| This compound | 10 |

| Cortisone | 1 |

| Dexamethasone (B1670325) | 0.1 |

| Table 1: Comparative concentrations of this compound and glucocorticoids required to induce GR nuclear translocation in A549 cells.[1][4] |

Experimental Protocols: Glucocorticoid Receptor Nuclear Translocation Assay

This protocol is based on the methodology described for observing GR migration in A549 human lung cancer cells.[4]

-

Cell Culture: A549 cells are cultured in an appropriate medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded onto sterile glass coverslips placed in 6-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µmol/L), dexamethasone (positive control), or vehicle (DMSO, negative control). Cells are incubated for a specified period (e.g., 1 hour).

-

Fixation and Permeabilization: After incubation, cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunofluorescence Staining:

-

Cells are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

Cells are then incubated with a primary antibody against the glucocorticoid receptor (anti-GR) overnight at 4°C.

-

After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining: Nuclei are stained with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Imaging: Coverslips are mounted onto glass slides. The subcellular localization of GR (green fluorescence) relative to the nucleus (blue fluorescence) is visualized using a fluorescence microscope. Nuclear translocation is confirmed when the green fluorescence signal co-localizes with the blue DAPI stain.

Therapeutic Potential in Rheumatoid Arthritis: Evidence from Antcin K

While direct studies on this compound in specific autoimmune disease models are emerging, significant research on the closely related triterpenoid, Antcin K, in Rheumatoid Arthritis (RA) provides a strong rationale for this compound's potential.[5][6] RA is a chronic inflammatory disorder primarily affecting synovial joints, where inflammation driven by cytokines like TNF-α, IL-1β, and IL-8 leads to cartilage and bone destruction.[5]

Antcin K has been shown to inhibit pro-inflammatory cytokine production in human RA synovial fibroblasts (RASFs) by modulating key signaling pathways.[5][6]

Inhibition of Pro-inflammatory Signaling Cascades

In RASFs, Antcin K dose-dependently reduces the phosphorylation, and thus activation, of several key signaling molecules that are critical for the production of inflammatory cytokines[5]:

-

Focal Adhesion Kinase (FAK)

-

Phosphoinositide 3-kinase (PI3K)

-

Protein Kinase B (AKT)

-

Nuclear Factor-κB (NF-κB)

By inhibiting these upstream signaling cascades, Antcin K effectively suppresses the transcription and expression of TNF-α, IL-1β, and IL-8.

Data Presentation: In Vitro and In Vivo Efficacy of Antcin K in RA

The therapeutic effects of Antcin K have been demonstrated in both cellular assays and preclinical animal models.

| Experimental System | Treatment | Outcome |

| Human RA Synovial Fibroblasts (RASFs) | Antcin K (0.3, 1, 3, 10 µM) | Dose-dependent reduction in the phosphorylation of FAK, PI3K, AKT, and NF-κB.[5] |

| Human RA Synovial Fibroblasts (RASFs) | Antcin K | Inhibition of TNF-α, IL-1β, and IL-8 expression.[5][6] |

| Table 2: In Vitro effects of Antcin K on human Rheumatoid Arthritis Synovial Fibroblasts. |

| Parameter | Control (CIA Mice) | Antcin K (10 mg/kg) | Antcin K (30 mg/kg) |

| Paw Swelling | Severe | Significantly Reduced | Significantly Reduced |

| Bone Erosion (Micro-CT) | Evident | Ameliorated | Ameliorated |

| Bone Mineral Density | Reduced | Enhanced | Enhanced |

| Serum TNF-α | High | Significantly Reduced | Significantly Reduced |

| Serum IL-1β | High | Significantly Reduced | Significantly Reduced |

| Serum IL-8 | High | Significantly Reduced | Significantly Reduced |

| Table 3: In Vivo effects of Antcin K in a Collagen-Induced Arthritis (CIA) mouse model.[5] |

Experimental Protocols

1. Culture of Human RA Synovial Fibroblasts (RASFs)

-

Source: Synovial tissues are obtained from patients with RA undergoing synovectomy or joint replacement, following institutional ethical guidelines.

-

Isolation: Tissues are minced and digested with an enzyme cocktail (e.g., collagenase, dispase, and DNase) in DMEM at 37°C for 1-2 hours.

-

Culture: The resulting cell suspension is filtered, washed, and cultured in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics. Non-adherent cells are removed after 24 hours.

-

Purification: RASFs are used between passages 3 and 6 to ensure a homogenous fibroblast-like population.

2. Western Blot Analysis for Signaling Pathway Phosphorylation

-

Cell Treatment: Cultured RASFs are treated with various concentrations of Antcin K (or vehicle) for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of FAK, PI3K, AKT, and NF-κB.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

3. Collagen-Induced Arthritis (CIA) Animal Model

-

Animals: DBA/1J mice (male, 8-10 weeks old) are typically used as they are susceptible to CIA induction.[7]

-

Immunization: An emulsion is prepared by mixing bovine type II collagen with complete Freund's adjuvant (CFA). Mice are immunized by an intradermal injection at the base of the tail (Day 0).

-

Booster: A booster injection of type II collagen emulsified with incomplete Freund's adjuvant (IFA) is administered 21 days after the primary immunization.

-

Treatment: Once arthritis is established (typically around day 24-28), mice are randomly assigned to treatment groups. Antcin K (e.g., 10 and 30 mg/kg) or vehicle is administered daily via intraperitoneal injection.

-

Assessment:

-

Clinical Scoring: Arthritis severity is monitored regularly by scoring paw swelling and inflammation on a scale of 0-4.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and safranin O to assess cartilage degradation.

-

Serum Cytokine Analysis: Blood is collected, and serum levels of TNF-α, IL-1β, and IL-8 are measured using ELISA kits.

-

Micro-CT Imaging: Hind paws are scanned using a micro-computed tomography (micro-CT) system to quantify bone erosion and changes in bone mineral density.

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for autoimmune diseases, primarily through its action as a glucocorticoid receptor agonist. This mechanism allows it to suppress inflammatory gene expression in a manner analogous to conventional glucocorticoid drugs.[1][4] Preclinical data from the related compound Antcin K in a robust model of rheumatoid arthritis further substantiates this potential, showing potent inhibition of key inflammatory pathways and significant amelioration of disease pathology in vivo.[5]

For drug development professionals and researchers, this compound represents a promising scaffold for a new class of immunomodulatory agents. Future research should focus on:

-

Direct Preclinical Testing: Evaluating the efficacy of this compound directly in established animal models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[7][8]

-

Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicology studies to establish a safety profile.

-

Side Effect Profile: Investigating whether this compound offers a more favorable side-effect profile compared to traditional glucocorticoids, which are associated with metabolic, bone, and endocrine adverse effects.[4]

-

Structure-Activity Relationship (SAR): Exploring derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of selective GR modulators with enhanced therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound contributs to anti-inflammatory effect of Niuchangchih (Antrodia camphorata) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis [frontiersin.org]

- 6. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal models of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antioxidant Properties of Antcin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a prominent member of the antcins, a class of steroid-like ergostane (B1235598) triterpenoids isolated from the fruiting bodies of the rare and valuable medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus).[1] Native to Taiwan, this fungus has a long history in traditional medicine for treating a variety of ailments, including liver disease, inflammation, and tumors.[1][2] Modern scientific investigation has identified the rich content of unique bioactive secondary metabolites, including antcins, as responsible for its therapeutic efficacy.[1]

While the Antrodia cinnamomea mushroom is broadly recognized for its potent antioxidant activities, the specific contributions and mechanisms of its individual components are a subject of ongoing research.[1][2] This technical guide provides an in-depth exploration of the known and potential antioxidant properties of this compound. It consolidates available data, details relevant experimental methodologies, and visualizes key molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Mechanisms of Action: Known and Potential Antioxidant Pathways

The antioxidant capabilities of a compound can be broadly categorized into direct (free radical scavenging) and indirect (upregulation of endogenous antioxidant systems) mechanisms. While direct antioxidant data for this compound is limited, its established bioactivities and the known functions of related antcins suggest multiple potential pathways.

Primary Mechanism: Anti-Inflammatory Action via Glucocorticoid Receptor Mimicry

The most thoroughly documented biological activity of this compound is its potent anti-inflammatory effect, which is intrinsically linked to cellular oxidative stress. Chronic inflammation is a major source of reactive oxygen species (ROS), and conversely, oxidative stress can trigger inflammatory cascades.

This compound exerts its anti-inflammatory effects by mimicking glucocorticoids.[3][4] It readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[3][4] This binding event causes the dissociation of heat-shock proteins (HSPs), leading to the dimerization of the this compound/GR complex. This activated complex then translocates into the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes, ultimately suppressing the expression of pro-inflammatory proteins.[4][5]

A study comparing five major antcins (A, B, C, H, and K) found that only this compound induced the nuclear migration of the glucocorticoid receptor, similar to cortisone (B1669442) and dexamethasone.[5][6] This specificity is attributed to the hydrophobic region around the C-7 position of this compound, which allows for stable docking into the GR binding cavity.[3][6] By mitigating inflammation, this compound reduces a significant source of oxidative stress, contributing indirectly to cellular protection.

Potential Mechanism I: Direct Free Radical Scavenging

Direct scavenging of free radicals is a primary antioxidant mechanism. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to quantify this activity, typically reported as an IC50 value (the concentration required to scavenge 50% of radicals).

While specific IC50 values for this compound are not prominent in the reviewed literature, studies on the related compound Antcin K demonstrate the potent radical-scavenging ability of this molecular class. Antcin K exhibited a DPPH scavenging IC50 of 5.76 ± 0.14 µg/mL, indicating strong direct antioxidant potential.[7] Given the structural similarity, it is plausible that this compound also possesses direct radical scavenging capabilities, though this requires empirical validation.

Potential Mechanism II: Nrf2-Mediated Upregulation of Antioxidant Enzymes

A critical indirect antioxidant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and recycling.[2][8]

This pathway is a well-established mechanism for other antcins. Studies have shown that Antcin C and Antcin M potently activate the Nrf2 pathway, leading to the upregulation of HO-1, NQO1, and other antioxidant enzymes, thereby protecting cells from oxidative damage.[2][9] Although direct evidence for this compound is pending, its classification within the antcin family makes the Nrf2 pathway a highly probable and significant area for future investigation into its antioxidant properties.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds. It is critical to note that direct antioxidant assay results for this compound are not widely published; therefore, data from structurally similar antcins are provided for context and comparison.

Table 1: Bioactivity of this compound (Anti-inflammatory)

| Compound | Assay | Endpoint | Result | Cell Line | Reference |

|---|---|---|---|---|---|

| This compound | Glucocorticoid Receptor Activation | Minimal concentration for nuclear migration | 10 µM | A549 (Human Lung Cancer) | [5][6] |

| Dexamethasone (Control) | Glucocorticoid Receptor Activation | Minimal concentration for nuclear migration | 0.1 µM | A549 (Human Lung Cancer) | [5][6] |

| Cortisone (Control) | Glucocorticoid Receptor Activation | Minimal concentration for nuclear migration | 1 µM | A549 (Human Lung Cancer) |[5][6] |

Table 2: Direct Antioxidant Activity of Related Antcins

| Compound | Assay | IC50 Value (µg/mL) | Notes | Reference |

|---|---|---|---|---|

| Antcin K | DPPH Radical Scavenging | 5.76 ± 0.14 | Demonstrates potent scavenging activity within the antcin class. | [7] |

| "Antrocin" * | Ferrous Ion Chelating | 0.218 ± 0.004 mM Fe²⁺ equivalents | Measured at 10 mg/mL concentration. | [10] |

| "Antrocin" * | Trolox Equivalent Antioxidant Capacity | 0.508 ± 0.003 mM Trolox equivalents | Measured at 10 mg/mL concentration. |[10] |

*Note: "Antrocin" is a sesquiterpene lactone also isolated from A. cinnamomea and is structurally different from the ergostane triterpenoid (B12794562) this compound. This data is included to illustrate the diverse antioxidant compounds within the mushroom.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, positive control (e.g., Ascorbic Acid, Trolox), methanol/ethanol.

-

Protocol:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

-

Add a small volume of the test compound dilutions, control, or solvent blank (e.g., 20 µL) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-